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Introduction:

Tenascin C (TNC), also referred to as Tenaxin 1, is a large, hexameric extracellular matrix
(ECM) glycoprotein. Its expression is tightly regulated in adult tissues but is significantly
upregulated during embryogenesis, wound healing, inflammation, and tumorigenesis. TNC
plays a pivotal role in cell adhesion, migration, proliferation, and differentiation by interacting
with various cell surface receptors, including integrins and syndecans, and modulating key
signaling pathways such as PI3BK/AKT/mTOR, MAPK, and Wnt.[1][2] The cellular uptake and
subsequent intracellular fate of TNC are critical aspects of its function, influencing its signaling
activity and turnover. Understanding the dynamics of TNC internalization is crucial for
elucidating its role in both physiological and pathological processes and for the development of
targeted therapeutics.

These application notes provide detailed protocols for quantifying the cellular uptake of
Tenascin C using two common laboratory techniques: a modified Enzyme-Linked
Immunosorbent Assay (ELISA) for bulk quantification and fluorescence microscopy for single-
cell analysis and visualization.

Principle of Quantification Methods

1. Modified ELISA-Based Quantification:
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This method allows for the quantification of total internalized Tenascin C within a cell
population. Cells are incubated with exogenous TNC, and after allowing time for uptake, any
TNC remaining on the cell surface is removed by acid washing or enzymatic cleavage. The
cells are then lysed, and the amount of internalized TNC in the cell lysate is quantified using a
standard sandwich ELISA. This technique is highly sensitive and provides a robust method for
comparing TNC uptake across different cell types or experimental conditions.

2. Fluorescence Microscopy-Based Quantification:

This approach enables the visualization and quantification of Tenascin C uptake at the single-
cell level. TNC is fluorescently labeled (e.g., with a fluorophore like FITC or Alexa Fluor) and
then incubated with cells. Confocal microscopy is used to acquire z-stack images, allowing for
the differentiation between surface-bound and internalized TNC. Image analysis software can
then be used to quantify the fluorescence intensity of internalized TNC per cell. This method
provides valuable spatial information about the subcellular localization of internalized TNC.

Data Presentation

The following tables present hypothetical quantitative data for Tenascin C uptake, as specific
experimental values are not readily available in the current literature. These tables are intended
to serve as a template for researchers to present their own experimental findings.

Table 1: Quantification of Tenascin C Uptake by Modified ELISA
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. . ) Internalized TNC
. TNC Concentration Incubation Time
Cell Line (ng/mg of total cell
(ng/mL) (hours) .
protein)

MDA-MB-231 (Breast

10 1 25.3+3.1
Cancer)
MDA-MB-231 (Breast
10 4 89.7+8.5
Cancer)
MDA-MB-231 (Breast
10 24 152.1+15.9
Cancer)
U-87 MG
] 10 1 42.8+5.4
(Glioblastoma)
U-87 MG
) 10 4 135.2+12.1
(Glioblastoma)
U-87 MG
_ 10 24 210.6 £ 22.3
(Glioblastoma)
Human Dermal
_ 10 1 15.6+2.2
Fibroblasts
Human Dermal
) 10 4 55.9+6.8
Fibroblasts
Human Dermal
10 24 98.4+11.0

Fibroblasts

Data are presented as mean + standard deviation from three independent experiments. This
data is hypothetical and for illustrative purposes only.

Table 2: Quantification of Tenascin C Uptake by Fluorescence Microscopy

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3339230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

TNC Concentration

Incubation Time

Mean Fluorescence

Cell Line Intensity per Cell
(ng/mL) (hours) . .

(Arbitrary Units)

MDA-MB-231 (Breast . ) 1.2x10"5+1.5x

Cancer) 10nM

MDA-MB-231 (Breast . 5 3.8x10"5+4.2x

Cancer) 10M

U-87 MG . ) 25x10"5+2.8 x

(Glioblastoma) 10nM

U-87 MG . 5 7.1 x 10”5 +8.0 x

(Glioblastoma) 10nM

Human Dermal . ) 0.8 x 105 £ 0.9 x

Fibroblasts 10nM4

Human Dermal . 6 2.1x10"5+25x

Fibroblasts

10nM

Data are presented as mean + standard deviation from the analysis of at least 50 cells per

condition. This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Modified ELISA for Quantifying Internalized
Tenascin C

Materials:

Human Tenascin C (recombinant or purified)

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

Serum-free cell culture medium

Phosphate-Buffered Saline (PBS)
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Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

BCA Protein Assay Kit

Human Tenascin C ELISA Kit

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 12-well plate at a density that will result in 80-90% confluency
on the day of the experiment.

Cell Starvation: On the day of the experiment, wash the cells twice with PBS and incubate in
serum-free medium for 2-4 hours to minimize interference from serum proteins.

Tenascin C Incubation: Add pre-warmed serum-free medium containing the desired
concentration of Tenascin C to the cells. Incubate for the desired time points (e.g., 1, 4, 24
hours) at 37°C in a humidified incubator.

Removal of Surface-Bound TNC:

[¢]

Place the plate on ice to stop endocytosis.

Wash the cells three times with ice-cold PBS.

[¢]

[e]

Add ice-cold acid wash buffer to each well and incubate for 5 minutes on ice.

o

Aspirate the acid wash buffer and neutralize the cells by washing twice with ice-cold PBS.

Cell Lysis:

o Add an appropriate volume of cell lysis buffer with protease inhibitors to each well.

o Incubate on ice for 30 minutes with occasional agitation.

o Scrape the cells and transfer the lysate to a microcentrifuge tube.
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o Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

o Collect the supernatant (cell lysate).

o Protein Quantification: Determine the total protein concentration of each cell lysate using a
BCA Protein Assay Kit according to the manufacturer's instructions.

o ELISA:

o Quantify the amount of Tenascin C in each cell lysate using a Human Tenascin C ELISA
Kit, following the manufacturer's protocol.

o Dilute the cell lysates as necessary to fall within the dynamic range of the ELISA.
o Data Analysis:
o Calculate the concentration of Tenascin C in each sample from the ELISA standard curve.

o Normalize the amount of internalized Tenascin C to the total protein concentration of the
cell lysate (e.g., ng of TNC per mg of total cell protein).

Protocol 2: Fluorescence Microscopy for Visualizing and
Quantifying Internalized Tenascin C

Materials:

Fluorescently labeled Tenascin C (e.g., TNC-FITC)

e Cell culture medium (e.g., DMEM) with 10% FBS

o Serum-free cell culture medium

¢ Phosphate-Buffered Saline (PBS)

o Paraformaldehyde (PFA) solution (4% in PBS)

o DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

e Antifade mounting medium
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o Confocal microscope
¢ Image analysis software (e.g., ImageJ/Fiji)
Procedure:

o Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy at a
density that will result in 50-70% confluency on the day of the experiment.

o Cell Starvation: On the day of the experiment, wash the cells twice with PBS and incubate in
serum-free medium for 2-4 hours.

e Tenascin C Incubation: Add pre-warmed serum-free medium containing fluorescently labeled
Tenascin C to the cells. Incubate for the desired time points at 37°C.

e Cell Fixation:
o Wash the cells three times with PBS to remove unbound labeled TNC.
o Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
o Wash the cells three times with PBS.
e Staining:
o Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
o Wash the cells three times with PBS.
e Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
o Confocal Microscopy:

o Acquire z-stack images of the cells using a confocal microscope with appropriate laser
lines and filters for the chosen fluorophore and DAPI.

o Ensure consistent imaging parameters (laser power, gain, pinhole size) across all
samples.
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e Image Analysis:

o

Use image analysis software to create a 3D reconstruction of the cells.

[¢]

Define regions of interest (ROIs) corresponding to individual cells.

[¢]

To quantify only internalized TNC, exclude the fluorescence signal from the cell surface
(the outermost optical slice or by co-staining with a membrane dye).

[¢]

Measure the mean fluorescence intensity of the internalized labeled TNC within each cell.

[e]

Calculate the average fluorescence intensity per cell for each condition.

Mandatory Visualizations
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Experimental Workflow for Quantifying Tenascin C Uptake
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Caption: Workflow for quantifying Tenascin C uptake.
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Hypothetical Signaling Pathway for Tenascin C Uptake
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Caption: Hypothetical pathway of Tenascin C uptake.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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